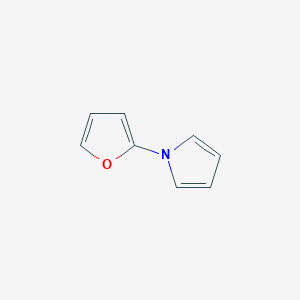
1-(2-Furyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)pyrrole is a heterocyclic organic compound that has been studied extensively due to its unique properties and potential applications in various fields of research. This compound is also known as furfurylpyrrole or FFP and is synthesized by the reaction of furfural and pyrrole. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2-Furyl)pyrrole is not fully understood. However, it is believed that this compound acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been observed in studies of the inhibition of acetylcholinesterase activity.
Biochemical and Physiological Effects:
1-(2-Furyl)pyrrole has been shown to have a variety of biochemical and physiological effects. In studies of its inhibition of acetylcholinesterase activity, this compound has been shown to increase the levels of acetylcholine in the brain. This effect has been linked to improved cognitive function and memory retention. Additionally, 1-(2-Furyl)pyrrole has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Furyl)pyrrole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in various fields of research. However, one limitation of using 1-(2-Furyl)pyrrole is its potential toxicity. This compound has been shown to be toxic to some cell lines, and caution should be exercised when handling it in the lab.
Direcciones Futuras
There are several future directions for research on 1-(2-Furyl)pyrrole. One potential direction is the synthesis of novel derivatives of this compound for use in various fields of research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Furyl)pyrrole and its potential applications in the treatment of various diseases. Finally, studies are needed to fully understand the potential toxicity of this compound and its effects on various cell lines.
Métodos De Síntesis
The synthesis of 1-(2-Furyl)pyrrole involves the reaction of furfural and pyrrole in the presence of a catalyst. This reaction is carried out in an organic solvent such as ethanol or toluene and requires heating to a temperature of 100-120°C. The yield of this reaction is typically around 60-70%, and the product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Furyl)pyrrole has been studied extensively for its potential applications in various fields of research. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In the field of material science, 1-(2-Furyl)pyrrole has been used as a monomer for the synthesis of conductive polymers. In the field of biochemistry, this compound has been studied for its potential as an inhibitor of enzyme activity.
Propiedades
Número CAS |
104792-12-3 |
|---|---|
Nombre del producto |
1-(2-Furyl)pyrrole |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
Clave InChI |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
SMILES canónico |
C1=CN(C=C1)C2=CC=CO2 |
Sinónimos |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



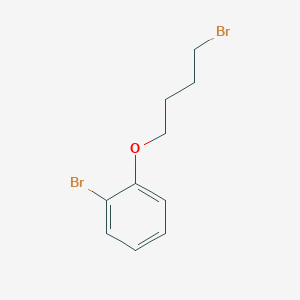
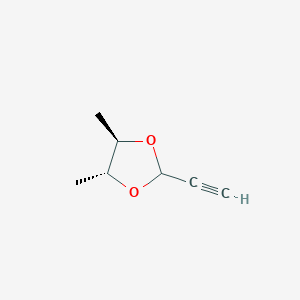
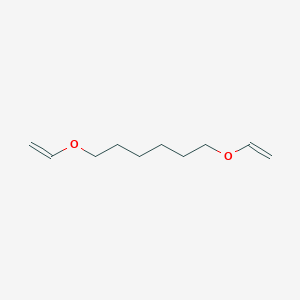
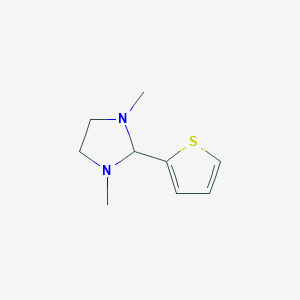
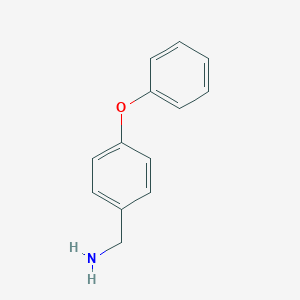
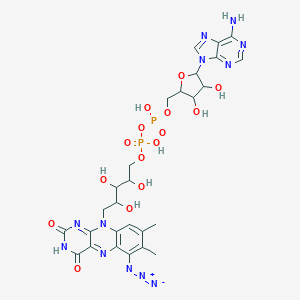
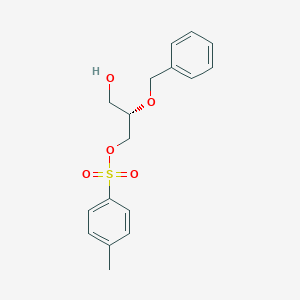
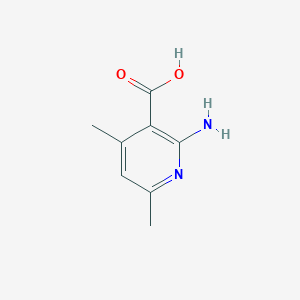
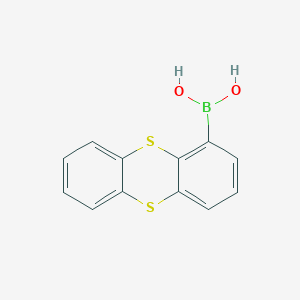
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
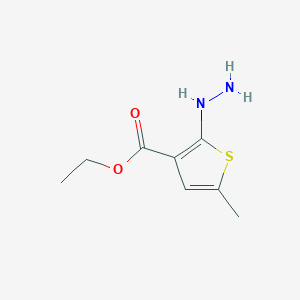
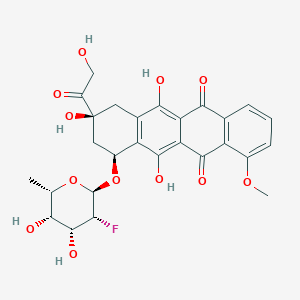
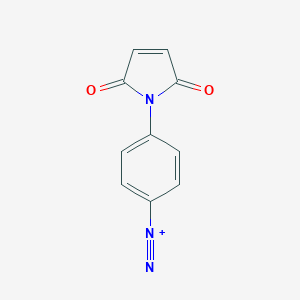
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)